molecular formula C7H7NO3 B2595280 2-(Pyridin-4-yloxy)acetic acid CAS No. 58530-47-5

2-(Pyridin-4-yloxy)acetic acid

Cat. No. B2595280
CAS RN: 58530-47-5
M. Wt: 153.137
InChI Key: CXSWUHSEGMQERG-UHFFFAOYSA-N
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Description

“2-(Pyridin-4-yloxy)acetic acid” is a chemical compound with the molecular formula C7H7NO3 . It has a molecular weight of 153.14 . The compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7NO3/c9-7(10)5-11-6-1-3-8-4-2-6/h1-4H,5H2,(H,9,10) . The InChI key is CXSWUHSEGMQERG-UHFFFAOYSA-N . The canonical SMILES structure is C1=CN=CC=C1OCC(=O)O .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 153.14 g/mol . It has a computed XLogP3-AA value of 0.4 . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It has three rotatable bonds . The exact mass and monoisotopic mass of the compound are both 153.042593085 g/mol . The topological polar surface area is 59.4 Ų . The compound has 11 heavy atoms .

Scientific Research Applications

Corrosion Inhibition

2-(Pyridin-4-yloxy)acetic acid derivatives, specifically [(2-pyridin-4-ylethyl)thio]acetic acid, have been observed to significantly inhibit the corrosion of steel in sulfuric acid solutions. Research indicates that these compounds act as mixed inhibitors and their effectiveness increases with concentration, showcasing an inhibition efficiency of up to 82% at certain concentrations. This characteristic is notably due to their adsorption behavior on the steel surface, which follows the Langmuir adsorption isotherm. The corrosion inhibition efficiency decreases with an increase in temperature, suggesting a temperature-dependent interaction between the inhibitor and the steel surface (Bouklah et al., 2005).

Molecular Properties Investigation

The molecular properties of certain this compound derivatives have been explored through DFT and quantum chemical calculations. Derivatives like [2-(2-oxo-pyrrolidin-1-yl)-ethyl]-phosphonic acid diethyl ester and {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid have had their electronic properties such as highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energy, and molecular densities investigated. This research paves the way for understanding the electronic characteristics and reactivity of these compounds (Bouklah et al., 2012).

Synthesis of Derivatives

This compound has been utilized in the synthesis of various derivatives with potential biological applications. For instance, derivatives of pyridine-4-one have shown a range of biological activities, including analgesic effects. A study evaluating the analgesic effect of four new derivatives of 3-hydroxy pyridine-4-one revealed significant analgesia in specific animal models. Such findings suggest the therapeutic potential of these derivatives in pain management (Hajhashemi et al., 2012).

In another study, novel acetic acid derivatives containing pyridyl were synthesized and characterized. These compounds, synthesized from pyridine carbaldehyde and bispicolylamine, have been analyzed using various techniques, indicating the potential for further applications in chemical and pharmaceutical fields (Duan-zhi, 2005).

Safety and Hazards

The safety information for “2-(Pyridin-4-yloxy)acetic acid” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-pyridin-4-yloxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-7(10)5-11-6-1-3-8-4-2-6/h1-4H,5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSWUHSEGMQERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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